para-methyl AP-237 (hydrochloride)
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Overview
Description
Para-methyl AP-237 (hydrochloride) is a synthetic opioid that belongs to the cinnamylpiperazine class of compounds. It is structurally similar to known opioids and is primarily used as an analytical reference standard in research and forensic applications . This compound is not intended for human or veterinary use.
Preparation Methods
The synthesis of para-methyl AP-237 (hydrochloride) involves several steps. The starting material is typically a piperazine derivative, which undergoes a series of chemical reactions to form the final product. The synthetic route includes the following steps:
Formation of the piperazine core: The piperazine derivative is reacted with a suitable reagent to form the piperazine core.
Introduction of the cinnamyl moiety: The piperazine core is then reacted with a cinnamyl derivative to introduce the cinnamyl moiety.
Formation of the final product: The resulting compound is then reacted with hydrochloric acid to form the hydrochloride salt of para-methyl AP-237.
Chemical Reactions Analysis
Para-methyl AP-237 (hydrochloride) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo substitution reactions with various nucleophiles under suitable conditions.
The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
Para-methyl AP-237 (hydrochloride) has several scientific research applications, including:
Forensic Chemistry: It is used as an analytical reference standard in forensic laboratories to identify and quantify synthetic opioids in seized materials.
Pharmacological Studies: Researchers use this compound to study the pharmacological properties of synthetic opioids, including their binding affinity to opioid receptors and their effects on biological systems.
Toxicological Studies: It is used to investigate the toxicological profile of synthetic opioids, including their potential for abuse and adverse health effects.
Mechanism of Action
Para-methyl AP-237 (hydrochloride) exerts its effects by binding to the μ-opioid receptor (MOR) in the central nervous system. This binding activates the receptor, leading to the inhibition of neurotransmitter release and the modulation of pain signals. The compound’s efficacy and potency in activating the MOR are lower than those of fentanyl and other novel synthetic opioids .
Comparison with Similar Compounds
Para-methyl AP-237 (hydrochloride) is structurally similar to other cinnamylpiperazine compounds, such as:
AP-237: An opioid used therapeutically, although not prescribed within the United States.
2-Methyl AP-237: A structurally similar analogue with higher efficacy in activating the MOR compared to para-methyl AP-237.
The uniqueness of para-methyl AP-237 (hydrochloride) lies in its specific structural modifications, which result in distinct pharmacological and toxicological properties compared to its analogues.
Properties
Molecular Formula |
C18H26N2O |
---|---|
Molecular Weight |
286.4 g/mol |
IUPAC Name |
1-[4-[(E)-3-(4-methylphenyl)prop-2-enyl]piperazin-1-yl]butan-1-one |
InChI |
InChI=1S/C18H26N2O/c1-3-5-18(21)20-14-12-19(13-15-20)11-4-6-17-9-7-16(2)8-10-17/h4,6-10H,3,5,11-15H2,1-2H3/b6-4+ |
InChI Key |
KILDQGNPVSPXPA-GQCTYLIASA-N |
Isomeric SMILES |
CCCC(=O)N1CCN(CC1)C/C=C/C2=CC=C(C=C2)C |
Canonical SMILES |
CCCC(=O)N1CCN(CC1)CC=CC2=CC=C(C=C2)C |
Origin of Product |
United States |
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